molecular formula C10H9ClF3NO2 B1518907 2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate CAS No. 1087797-97-4

2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate

Cat. No. B1518907
M. Wt: 267.63 g/mol
InChI Key: NALORJFUWIEXBQ-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C10H9ClF3NO2 . It has a molecular weight of 267.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is 1S/C10H9ClF3NO2/c1-6-7(11)3-2-4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate” is a powder that is stored at room temperature . It has a molecular weight of 267.63 .

Scientific Research Applications

Chiral Discrimination and Enantioseparation

3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose have been prepared and evaluated for their chiral recognition abilities as chiral stationary phases for high-performance liquid chromatography (HPLC). The introduction of electron-donating and electron-withdrawing groups significantly modified the polarities of the carbamate residues, enhancing chiral recognition abilities, particularly for some racemates better resolved than on other stationary phases (Chankvetadze et al., 1997).

Synthesis and Characterization of Novel Compounds

Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives - This study involves the synthesis of a number of acylthioureas, indicating the versatility of carbamate derivatives in synthesizing compounds with potential antipathogenic activity, highlighting the broad applicability of carbamate chemistry in developing novel antimicrobial agents (Limban et al., 2011).

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole - This research showcases the use of carbamate fungicides encapsulated in nanoparticles for enhanced delivery and reduced toxicity, demonstrating the importance of carbamate derivatives in agricultural applications (Campos et al., 2015).

Organic Synthesis

A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - This highlights the use of phenyl carbamate in organic synthesis, providing a method to generate protected trans-1,2-amino alcohols, an essential building block in organic chemistry (Birrell & Jacobsen, 2013).

Detection and Analytical Applications

Detection of TNT Explosives with a New Fluorescent Conjugated Polycarbazole Polymer - Demonstrates the application of carbazole-based polymers in detecting explosive compounds, highlighting the role of carbamate derivatives in developing sensitive detection materials (Nie et al., 2011).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-6-7(11)3-2-4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALORJFUWIEXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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